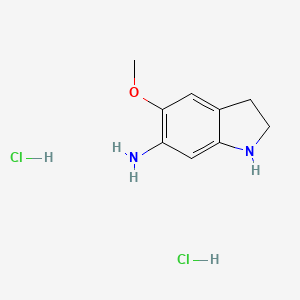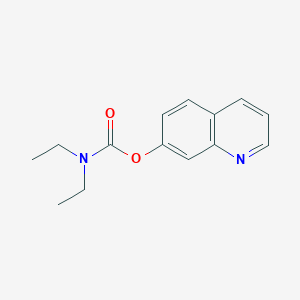
Carbamic acid, diethyl-, 7-quinolinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-7-yl diethylcarbamate is a chemical compound that belongs to the class of quinoline derivatives Quinoline is an aromatic nitrogen-containing heterocyclic compound with a wide range of biological and pharmacological activities
Métodos De Preparación
The synthesis of quinolin-7-yl diethylcarbamate typically involves the reaction of quinoline derivatives with diethylcarbamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Quinolin-7-yl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolin-7-yl diethylcarbamate oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Quinolin-7-yl diethylcarbamate can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
Quinolin-7-yl diethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline-based compounds with potential biological activities.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Quinolin-7-yl diethylcarbamate derivatives are explored for their therapeutic potential in treating diseases such as malaria and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of quinolin-7-yl diethylcarbamate involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may act by binding to DNA or proteins, disrupting their normal function and thereby exerting its antimicrobial or anticancer properties.
Comparación Con Compuestos Similares
Quinolin-7-yl diethylcarbamate can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety.
Quinolin-2-one: Another quinoline derivative with potential anticancer activity.
Quinolin-7-yl diethylcarbamate is unique due to its specific carbamate linkage, which may confer distinct biological properties compared to other quinoline derivatives.
Propiedades
Número CAS |
829666-49-1 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
quinolin-7-yl N,N-diethylcarbamate |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)14(17)18-12-8-7-11-6-5-9-15-13(11)10-12/h5-10H,3-4H2,1-2H3 |
Clave InChI |
UBMMLTWYBARHRK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)OC1=CC2=C(C=CC=N2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


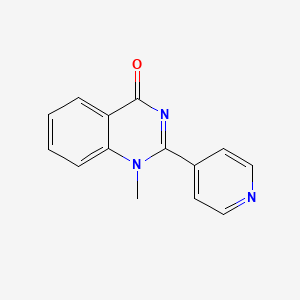
![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
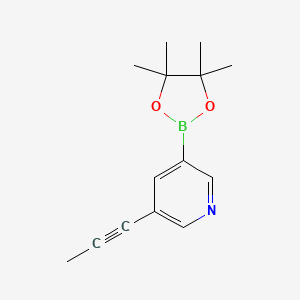
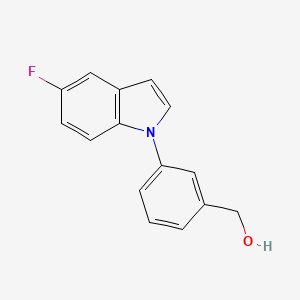
![3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)

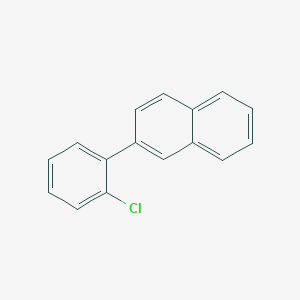
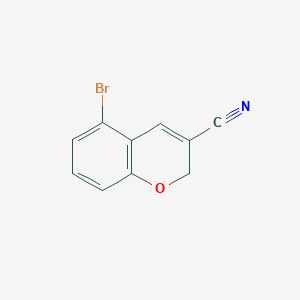
![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B11871958.png)




